Lipophilicity Enhancement: LogP Comparison with Non-Fluorinated Analog
4-(Trifluoromethyl)tetrahydro-2H-pyran exhibits a calculated LogP of 2.8, which is approximately 1.4 log units higher than the LogP of 1.4 for the non-fluorinated analog 4-methyltetrahydropyran [1]. This substantial increase in lipophilicity is a direct consequence of the trifluoromethyl group and is a critical driver for improved membrane permeability and target engagement in medicinal chemistry campaigns.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 2.8 |
| Comparator Or Baseline | 4-Methyltetrahydropyran: Calculated LogP (XLogP3) = 1.4 |
| Quantified Difference | +1.4 log units (approximately 25-fold increase in partition coefficient) |
| Conditions | Computational prediction (ChemAxon for target; XLogP3 for comparator) |
Why This Matters
A 1.4 log unit increase in LogP translates to a roughly 25-fold higher partition into lipid bilayers, which can significantly enhance passive cellular permeability and bioavailability, making it a preferred scaffold for optimizing drug-like properties.
- [1] Extended Data Table 2: Medicinal chemistry properties. Calculated Log P (ChemAxon) | 2.8. https://pmc.ncbi.nlm.nih.gov/ View Source
